N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the Methylfuran Moiety: The methylfuran moiety can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogenated solvents, strong bases or acids, and controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives and other reduced products.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- The unique combination of the methoxyphenyl group, methylfuran moiety, and thiazole ring in This compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties include enhanced stability, specific binding affinity to biological targets, and potential for diverse chemical modifications.
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-10-3-8-14(19-10)13-9-20-15(17-13)16-11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17) |
InChI Key |
UEBSYEMTERDREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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